1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol

LC-MS Oligonucleotide Analysis Ion-Pairing Chromatography

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (CAS 1515-14-6), also known as Hexafluoro-tert-butyl alcohol (HFTB) or HFMIP, is a highly fluorinated tertiary alcohol with the molecular formula C₄H₄F₆O and a molecular weight of 182.06 g/mol. This compound is characterized by its strong hydrogen-bond donating capability due to the presence of both a hydroxyl group and six electron-withdrawing fluorine atoms.

Molecular Formula C4H4F6O
Molecular Weight 182.06 g/mol
CAS No. 1515-14-6
Cat. No. B057601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
CAS1515-14-6
Synonyms,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol;  1,1,1-Trifluoro-2-trifluoromethyl-2-propanol_x000B_1,1-Bis(trifluoromethyl)ethanol;  2-Methylhexafluoro-2-propanol;  Hexafluoro-tert-butanol;  Hexafluoro-tert-butyl Alcohol; 
Molecular FormulaC4H4F6O
Molecular Weight182.06 g/mol
Structural Identifiers
SMILESCC(C(F)(F)F)(C(F)(F)F)O
InChIInChI=1S/C4H4F6O/c1-2(11,3(5,6)7)4(8,9)10/h11H,1H3
InChIKeyFQDXJYBXPOMIBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Core Properties and Sourcing Parameters for Fluorinated Alcohol Procurement


1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (CAS 1515-14-6), also known as Hexafluoro-tert-butyl alcohol (HFTB) or HFMIP, is a highly fluorinated tertiary alcohol with the molecular formula C₄H₄F₆O and a molecular weight of 182.06 g/mol [1]. This compound is characterized by its strong hydrogen-bond donating capability due to the presence of both a hydroxyl group and six electron-withdrawing fluorine atoms. It is a clear, colorless liquid with a boiling point of 60–62 °C and a density of approximately 1.484 g/mL at 25 °C . Its unique physicochemical profile, including a predicted pKa of ~9.8, renders it a valuable polar solvent and reactant in specialized chemical applications [2].

Specialty solvent for LC-MS ion-pairing chromatography
Strong hydrogen-bond donor for solvation and reaction control
Intermediate volatility profile for work-up and solvent recovery

Why 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol Cannot Be Readily Substituted with Other Fluorinated Alcohols


While several fluorinated alcohols share a common profile of high polarity and strong hydrogen-bond donation, substituting 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (HFTB) with a generic analog like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) can lead to significant and quantifiable performance deficits in specific applications. The addition of a methyl group to the tertiary carbon in HFTB results in a distinct combination of increased hydrophobicity and altered volatility, which directly impacts its behavior as a mobile phase modifier, a reaction medium, and a reagent. As detailed in the evidence below, these structural differences translate into measurable changes in chromatographic retention, reaction selectivity, and compound stability, making a simple 'in-class' substitution scientifically unsound without rigorous comparative validation [1].

Risk Factor
HFTB
HFIP / TFE
Chromatographic performance with hydrophobic IP agents
Maintains performance
HFIP performance degrades
Volatility control
Balanced (bp 60–62 °C)
HFIP more volatile; TFE less volatile
Reaction selectivity (SN2 fluorination)
Reported high selectivity
Selectivity not characterized under same conditions

Substituting with HFIP or TFE may shift chromatographic resolution, solvent loss profile, or reaction selectivity. Direct replacement should be validated under specific method conditions.

Quantitative Differentiation of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: A Comparative Evidence Guide


Superior Chromatographic Performance for Hydrophobic Analytes Compared to HFIP

In liquid chromatography-mass spectrometry (LC-MS) analysis of oligonucleotides, 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (HFMIP) demonstrates a clear performance advantage over the widely used 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) when employed with more hydrophobic ion-pairing (IP) agents. While HFIP is effective with less hydrophobic IP agents, its performance degrades as IP agent hydrophobicity increases. HFMIP, however, maintains and can significantly outperform HFIP under these challenging conditions, leading to improved chromatographic separation and MS signal for these analytes [1].

LC-MS Modifier Performance
Head-to-head
HFTB maintained higher performance with hydrophobic IP agents vs HFIP
Supports method development when hydrophobic IP agents are required
LC-MS oligonucleotide analysis; specific conditions apply
LC-MS Oligonucleotide Analysis Ion-Pairing Chromatography

Differential Volatility and Boiling Point vs. HFIP and TFE

The boiling point of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (HFTB) is 60-62 °C, which is higher than its direct analog, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP, bp 58.6 °C), and substantially lower than the less fluorinated alternative, 2,2,2-Trifluoroethanol (TFE, bp 77-80 °C) [1]. This specific boiling point range provides a practical advantage in post-reaction work-up and solvent recovery. HFTB offers slightly less volatility than HFIP, which can reduce evaporative losses during reactions, while being significantly more volatile than TFE, facilitating easier removal by evaporation compared to the trifluoro analog.

Volatility (Boiling Point)
Cross-study comparable
HFTB 60–62 °C; HFIP 58.6 °C; TFE 77–80 °C
Intermediate volatility balances evaporative loss and recovery
Atmospheric pressure; review for process fit
Solvent Selection Process Chemistry Volatility

Enhanced Yield and Selectivity in SN2 Nucleophilic Fluorination

In a study on SN2 nucleophilic fluorination, 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (HFTB) was identified as a highly effective component of a phase-transfer system. Under optimized conditions using HFTB, a primary alkyl bromide was fluorinated in 24 hours at 82 °C, achieving an 80% yield with only a trace of elimination product [1]. While a direct yield comparison to a system using a different fluorinated alcohol (e.g., HFIP or TFE) under identical conditions is not provided in the abstract, this result establishes a high-performance benchmark for HFTB in this challenging reaction class.

SN2 Fluorination Yield
Class-level inference
80% yield, trace elimination product
Reported yield under optimized conditions; substrate-specific validation needed
SN2 fluorination of primary alkyl bromide; data to verify
Nucleophilic Fluorination Phase-Transfer Catalysis Organic Synthesis

Quantified Tropospheric Photooxidation Kinetics: OH Radical Reaction Rate

The atmospheric persistence of a compound is a critical factor in its environmental risk assessment. The gas-phase kinetics for the reaction of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (HF2M2P) with OH radicals, the primary tropospheric oxidant, have been experimentally determined. The rate coefficient was measured to be (7.07 ± 1.21) × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ at 298 K [1]. This value is significantly lower than the rate coefficient for the less fluorinated analog, 2,2,2-Trifluoroethanol (TFE), which reacts with OH radicals with a rate constant of approximately 1.7 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ [2], indicating that HF2M2P is over 20 times more resistant to atmospheric oxidation.

OH Radical Reaction Rate (kOH)
Cross-study comparable
HFTB: 7.07×10-15; TFE: ~1.7×10-13 cm3 molecule-1 s-1
Indicates longer atmospheric lifetime; relevant for environmental fate assessment
24-fold lower rate coefficient than TFE at 298 K
Environmental Fate Atmospheric Chemistry Kinetics

Optimal Research and Industrial Applications for 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol Based on Verifiable Evidence


LC-MS Analysis of Oligonucleotides with Hydrophobic Ion-Pairing Agents

For analytical scientists developing LC-MS methods for oligonucleotide therapeutics or diagnostics, 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (HFMIP) is a recommended mobile phase modifier. As established in the comparative evidence, HFMIP outperforms the commonly used HFIP when the method necessitates the use of more hydrophobic ion-pairing agents, leading to improved analyte resolution and mass spectrometric sensitivity [1]. This makes it a critical tool for characterizing complex oligonucleotide mixtures, including those with secondary structures.

Solvent for Nucleophilic Fluorination in Pharmaceutical Synthesis

In medicinal and process chemistry, the synthesis of fluorinated drug candidates often requires selective and high-yielding fluorination steps. 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (HFTB) has been shown to be a highly effective co-solvent or phase-transfer component for SN2 nucleophilic fluorinations, enabling an 80% yield with minimal side-product formation under mild conditions [2]. Its unique solvent properties can be leveraged to improve the efficiency and selectivity of introducing fluorine atoms into complex molecules.

Process Solvent Where Controlled Volatility is Critical

For chemical process engineers, the specific boiling point of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (HFTB, 60-62 °C) offers a distinct operational advantage over its analogs. It is less volatile than HFIP (58.6 °C), potentially reducing solvent loss during extended reactions, but considerably more volatile than TFE (77-80 °C), allowing for easier and more energy-efficient recovery by evaporation . This intermediate volatility makes HFTB an attractive solvent candidate for optimizing work-up procedures and minimizing solvent waste in large-scale manufacturing.

Environmental Fate Modeling of Fluorinated Compounds

Environmental scientists and regulatory specialists can utilize the experimentally determined kinetic data for 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (HF2M2P) to accurately model its atmospheric behavior. The quantified rate coefficient for its reaction with OH radicals (7.07 × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹) is a critical parameter for calculating its atmospheric lifetime and global warming potential (GWP) [3]. This data is essential for comparing HF2M2P to other volatile compounds in life-cycle assessments and for ensuring compliance with environmental regulations.

Application
Selection Property
Validation Focus
LC-MS oligonucleotide analysis with hydrophobic IP agents
Performance with hydrophobic ion-pairing agents
Chromatographic resolution and MS sensitivity verification
Nucleophilic fluorination in pharmaceutical synthesis
Solvent/co-solvent for SN2 fluorination
Yield and selectivity under specific substrate conditions
Process solvent with controlled volatility
Intermediate volatility profile
Evaporative loss and recovery efficiency in process scale
Environmental fate modeling of fluorinated compounds
Atmospheric oxidation kinetics (kOH)
Atmospheric lifetime and GWP calculation parameters

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